![molecular formula C9H9BO5 B13984139 2-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)acetic acid](/img/structure/B13984139.png)
2-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)acetic acid is a compound belonging to the class of benzoxaboroles. Benzoxaboroles are known for their unique structure, which includes a boron atom integrated into a heterocyclic ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)acetic acid typically involves the reaction of 1,3-dihydrobenzo[c][1,2]oxaborol with acetic acid derivatives under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and degradation of the product. The reaction conditions may include temperatures ranging from 0°C to 50°C and the use of catalysts to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
2-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The hydroxyl group in the benzoxaborole ring can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of functionalized benzoxaboroles .
科学研究应用
2-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: It is being studied for its anti-inflammatory and antimicrobial properties, particularly in the treatment of skin conditions like psoriasis and atopic dermatitis.
作用机制
The mechanism of action of 2-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)acetic acid involves its interaction with specific molecular targets. For instance, it can inhibit phosphodiesterase 4 (PDE4), an enzyme involved in the inflammatory response. By inhibiting PDE4, the compound reduces the production of pro-inflammatory cytokines, thereby exerting its anti-inflammatory effects . The boron atom in the benzoxaborole ring plays a crucial role in binding to the active site of the enzyme, enhancing the compound’s inhibitory activity .
相似化合物的比较
Similar Compounds
Crisaborole: Another benzoxaborole compound used as a PDE4 inhibitor for the treatment of atopic dermatitis.
AN2728: A phenoxy benzoxaborole with potent anti-inflammatory activity.
Compd2: A benzoxaborole derivative with similar inhibitory effects on PDE4.
Uniqueness
2-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)acetic acid is unique due to its specific structural features, such as the acetic acid moiety attached to the benzoxaborole ring. This structural modification enhances its solubility and bioavailability compared to other benzoxaborole compounds .
属性
分子式 |
C9H9BO5 |
|---|---|
分子量 |
207.98 g/mol |
IUPAC 名称 |
2-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]acetic acid |
InChI |
InChI=1S/C9H9BO5/c11-9(12)5-14-7-1-2-8-6(3-7)4-15-10(8)13/h1-3,13H,4-5H2,(H,11,12) |
InChI 键 |
ITNJYUKBRYRMMG-UHFFFAOYSA-N |
规范 SMILES |
B1(C2=C(CO1)C=C(C=C2)OCC(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


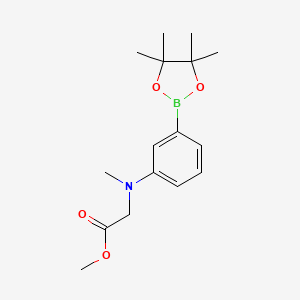
![5-[8-(3,4-Dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-2-methoxybenzamide](/img/structure/B13984065.png)

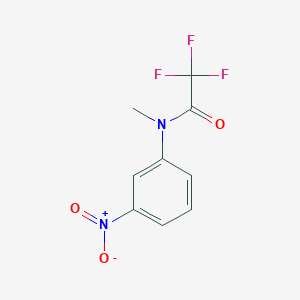

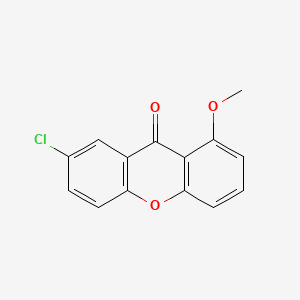
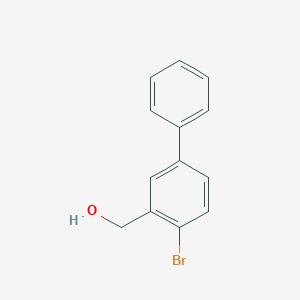

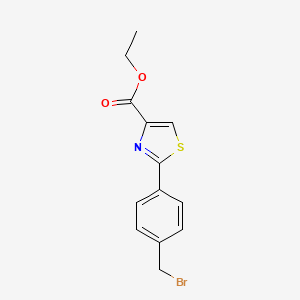
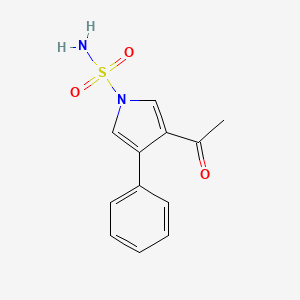
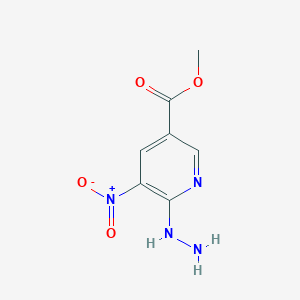


![8-(p-Tolyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B13984120.png)
